molecular formula C18H21ClN6O3 B11097536 N-(4-chloro-2,5-dimethoxyphenyl)-6-(2-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-chloro-2,5-dimethoxyphenyl)-6-(2-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11097536
M. Wt: 404.8 g/mol
InChI Key: GFGLWQKRUSJARG-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chlorinated dimethoxyphenyl group, a methylpiperidinyl group, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Introduction of the Chlorinated Dimethoxyphenyl Group: This step involves the coupling of the oxadiazole intermediate with a chlorinated dimethoxyphenyl derivative using palladium-catalyzed cross-coupling reactions.

    Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution of the oxadiazole intermediate with a methylpiperidinyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-METHYLPIPERIDIN-4-AMINE
  • N4-(4-CHLORO-2,5-DIMETHOXYPHENYL)MORPHOLINE-4-CARBOTHIOAMIDE

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is unique due to its oxadiazolopyrazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN6O3

Molecular Weight

404.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C18H21ClN6O3/c1-10-6-4-5-7-25(10)18-17(21-15-16(22-18)24-28-23-15)20-12-9-13(26-2)11(19)8-14(12)27-3/h8-10H,4-7H2,1-3H3,(H,20,21,23)

InChI Key

GFGLWQKRUSJARG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC3=NON=C3N=C2NC4=CC(=C(C=C4OC)Cl)OC

Origin of Product

United States

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